molecular formula C13H18BrNO4S2 B2567317 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797343-37-3

1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No. B2567317
CAS RN: 1797343-37-3
M. Wt: 396.31
InChI Key: IGUILTHNUOFNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a type of azetidine derivative. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a four-membered azetidine ring, with sulfonyl groups attached to the 1 and 3 positions of the ring. The sulfonyl group at the 1 position would be further substituted with a 2-bromophenyl group, and the sulfonyl group at the 3 position would be substituted with an isobutyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the sulfonyl groups could potentially affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis of Heteroatom Substituted Aminopropane Derivatives : 1,3-Heteroatom substituted 2-aminopropane derivatives were prepared from 2-(bromomethyl)-1-sulfonylaziridines, demonstrating the utility of these compounds in synthesizing functionalized sulfonamides and other derivatives (D’hooghe et al., 2005).

  • Activated Monomer Polymerization : N-(methanesulfonyl)azetidine was shown to polymerize anionically via ring-opening, forming polymers with incorporated sulfonyl groups in the backbone. This research explores the application in polymer chemistry (Reisman et al., 2020).

Chemical Reactions and Building Blocks

  • Synthesis of Azetidines : Arylglycine derivatives were cyclized to azetidines using commercially available bromoethyl sulfonium triflate, showing the compound's potential as a building block in chemical synthesis (Fritz et al., 2012).

  • Ring Contraction Synthesis : The study demonstrates a one-pot nucleophilic addition-ring contraction process for creating α-carbonylated N-sulfonylazetidines, highlighting the versatility in synthesizing azetidine derivatives (Kern et al., 2014).

  • Formation of Novel Compounds : Research on the tandem annulation of 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridines with 1,3-dicarbonyl compounds resulted in the formation of hexahydrobenz[e]isoindoles and 3-benzazepines, showcasing the synthetic potential of such compounds (Xing et al., 2018).

Applications in Antimicrobial Studies

  • Antimicrobial Pyrazolopyrimidines : A study synthesized pyrazolopyrimidines with phenylsulfonyl groups and evaluated them for antimicrobial activities, indicating the compound's relevance in developing potential antimicrobial agents (Alsaedi et al., 2019).

  • Synthesis of Antimicrobial Agents : Another study synthesized new heterocyclic compounds incorporating sulfamoyl moiety, which showed promising results as antimicrobial agents (Darwish et al., 2014).

Safety and Hazards

As with any chemical compound, handling “1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include risks associated with handling brominated or sulfonylated compounds .

properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUILTHNUOFNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.